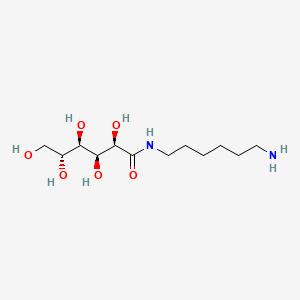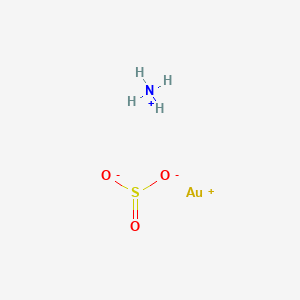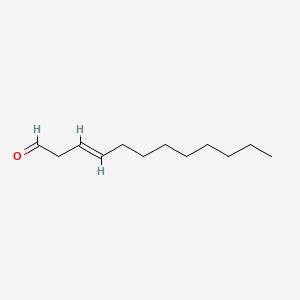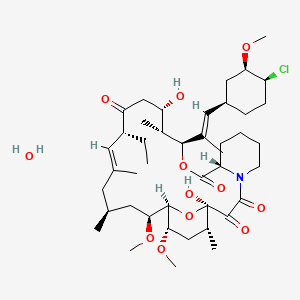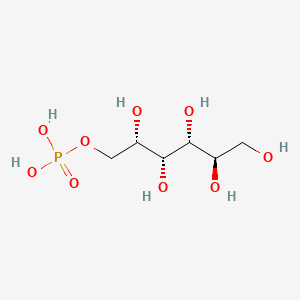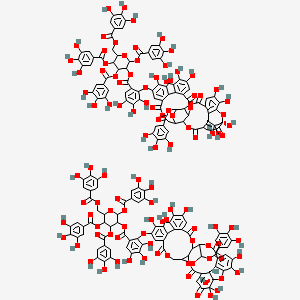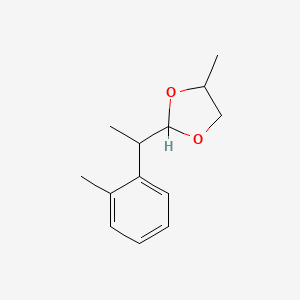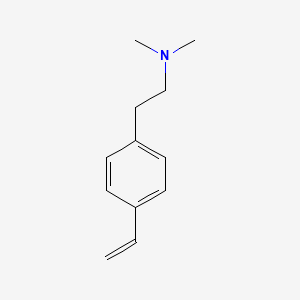
N,N-Dimethyl-p-vinylphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-p-vinylphenethylamine is an organic compound with the chemical formula C12H17N It is a derivative of phenethylamine, where the amino group is substituted with two methyl groups and a vinyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-p-vinylphenethylamine typically involves the alkylation of p-vinylphenethylamine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form N,N-dimethyl-p-ethylphenethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N,N-Dimethyl-p-ethylphenethylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N,N-Dimethyl-p-vinylphenethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-p-vinylphenethylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, leading to changes in their activity and subsequent physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate neurotransmitter systems in the brain.
Comparison with Similar Compounds
- N,N-Dimethyl-p-phenylenediamine
- N,N-Dimethyl-p-ethylphenethylamine
- N,N-Dimethyl-p-methylphenethylamine
Comparison: N,N-Dimethyl-p-vinylphenethylamine is unique due to the presence of the vinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This vinyl group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
73431-52-4 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-(4-ethenylphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H17N/c1-4-11-5-7-12(8-6-11)9-10-13(2)3/h4-8H,1,9-10H2,2-3H3 |
InChI Key |
OHDSHGBRKMRPHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


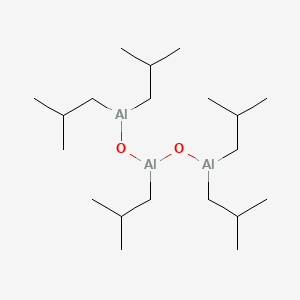



![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
